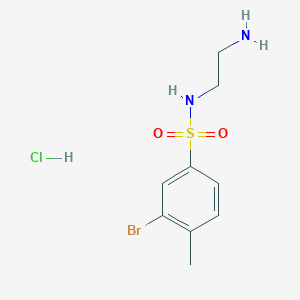
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride, commonly known as AF-6, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AF-6 belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Mécanisme D'action
The mechanism of action of AF-6 is not fully understood. However, it has been proposed that AF-6 may exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, AF-6 has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
AF-6 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungi. AF-6 has also been found to modulate the expression of genes involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
AF-6 has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and its hydrochloride salt form is readily soluble in water. AF-6 has also been found to exhibit low toxicity in animal studies. However, one limitation of AF-6 is its relatively low potency compared to other sulfonamide compounds. This may limit its use in certain applications.
Orientations Futures
There are several future directions for research on AF-6. One potential area of investigation is its use as a therapeutic agent for cancer treatment. AF-6 has been shown to inhibit the growth of several cancer cell lines, and further studies are needed to evaluate its potential as a cancer chemotherapy agent. Another potential direction is the development of AF-6 derivatives with improved potency and selectivity. Finally, the mechanism of action of AF-6 needs to be further elucidated to better understand its biological activities.
Méthodes De Synthèse
AF-6 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base and a solvent. The resulting intermediate is then treated with hydrochloric acid to obtain AF-6 hydrochloride salt.
Applications De Recherche Scientifique
AF-6 has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. AF-6 has also been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2O2S.ClH/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEFPTPUSIGHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)


![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)

![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)
